[4-(fluoromethyl)oxan-4-yl]methanethiol
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Overview
Description
[4-(fluoromethyl)oxan-4-yl]methanethiol: is an organic compound with the molecular formula C7H13FOS and a molecular weight of 164.2 g/mol. This compound is widely used in various fields of research and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(fluoromethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(fluoromethyl)oxan-4-yl]methanethiol: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents at low temperatures.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(fluoromethyl)oxan-4-yl]methanethiol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(fluoromethyl)oxan-4-yl]methanethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its unique structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
[4-(fluoromethyl)oxan-4-yl]methanethiol: can be compared with other similar compounds, such as:
[4-(chloromethyl)oxan-4-yl]methanethiol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
[4-(bromomethyl)oxan-4-yl]methanethiol: Contains a bromomethyl group, leading to different reactivity and properties.
[4-(iodomethyl)oxan-4-yl]methanethiol: Features an iodomethyl group, which can affect its chemical behavior and applications.
The uniqueness of This compound lies in its fluoromethyl group, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
2680534-73-8 |
---|---|
Molecular Formula |
C7H13FOS |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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